Bis(4-fluorophenyl)methanethione
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Overview
Description
Bis(4-fluorophenyl)methanethione is an organosulfur compound characterized by the presence of two 4-fluorophenyl groups attached to a central methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-fluorophenyl)methanethione typically involves the reaction of 4-fluorobenzaldehyde with a sulfur source under specific conditions. One common method is the reaction of 4-fluorobenzaldehyde with hydrogen sulfide in the presence of a catalyst such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(4-fluorophenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Bis(4-fluorophenyl)methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-fluorophenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(4-fluorophenyl)methanethione involves its interaction with biological molecules, particularly proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanone: Similar structure but with a carbonyl group instead of a methanethione group.
Bis(4-fluorophenyl)methanol: Contains a hydroxyl group instead of a methanethione group.
Bis(4-fluorophenyl)methane: Lacks the sulfur atom, making it less reactive.
Uniqueness
Bis(4-fluorophenyl)methanethione is unique due to the presence of the methanethione group, which imparts distinct chemical reactivity and potential biological activity. The sulfur atom in the methanethione group allows for interactions with thiol groups in proteins, which is not possible with the similar compounds listed above.
Properties
IUPAC Name |
bis(4-fluorophenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2S/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFTFOLSYVFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)C2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541578 |
Source
|
Record name | Bis(4-fluorophenyl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53117-13-8 |
Source
|
Record name | Bis(4-fluorophenyl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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